molecular formula C20H15NO B8483479 3-(Biphenyl-4-ylmethoxy)benzonitrile

3-(Biphenyl-4-ylmethoxy)benzonitrile

Cat. No.: B8483479
M. Wt: 285.3 g/mol
InChI Key: KZJMOYAYPSJTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Biphenyl-4-ylmethoxy)benzonitrile is a synthetic biphenyl derivative incorporating a benzonitrile group and an ether linkage. This molecular architecture, featuring multiple aromatic rings, suggests potential utility in materials science research, particularly in the development of organic semiconductors and liquid crystals . The biphenyl core is known to contribute to high thermal stability and rigid molecular structures, which can enhance the performance of polymers and organic electronic devices . As a benzonitrile derivative, it may also serve as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry research . The compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

3-[(4-phenylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-17-5-4-8-20(13-17)22-15-16-9-11-19(12-10-16)18-6-2-1-3-7-18/h1-13H,15H2

InChI Key

KZJMOYAYPSJTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C#N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Biphenyl 4 Ylmethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the 3-(Biphenyl-4-ylmethoxy)benzonitrile molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) and benzonitrile (B105546) rings, as well as the key methylene (B1212753) bridge protons. The aromatic region (typically δ 7.0-8.0 ppm) displays a complex series of multiplets due to the spin-spin coupling between adjacent protons.

The protons of the biphenyl system are expected to appear as a set of multiplets. The protons on the unsubstituted phenyl ring will likely resonate as a complex multiplet, while the protons on the 4-substituted phenyl ring will appear as two distinct doublets, characteristic of a para-substituted aromatic ring. The protons of the 3-substituted benzonitrile ring will also produce a unique pattern of signals, reflecting their meta and ortho relationships to the cyano and ether groups.

A crucial signal in the ¹H NMR spectrum is the singlet corresponding to the benzylic methylene protons (-CH₂-O-). This signal is typically found in the range of δ 5.0-5.5 ppm and its integration value of 2H confirms the presence of the methylene bridge.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Methylene (-CH₂-) 5.1 - 5.3 s
Benzonitrile Ring 7.2 - 7.6 m
Biphenyl Ring 7.3 - 7.8 m

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the quaternary carbons of the biphenyl and benzonitrile rings, the protonated aromatic carbons, the methylene bridge carbon, and the nitrile carbon.

The nitrile carbon (-C≡N) is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 118-120 ppm. The carbon of the methylene bridge (-CH₂-O-) is expected to resonate at approximately δ 70 ppm. The aromatic region will display a series of signals between δ 110-160 ppm. The carbon atom attached to the ether oxygen on the benzonitrile ring is expected to be the most downfield among the benzonitrile carbons due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Nitrile (-C≡N) 118 - 120
C-O (Benzonitrile) 158 - 160
Aromatic CHs 115 - 135
Aromatic Quaternary Cs 135 - 145
Methylene (-CH₂-) 69 - 71

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be instrumental in tracing the connectivity of the protons within each aromatic ring system, helping to differentiate between the signals of the biphenyl and benzonitrile moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for all protonated carbons by linking them to their directly attached, and often more easily assigned, protons. For instance, the methylene proton signal would show a direct correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity between different parts of the molecule. Key correlations would be expected between the methylene protons and the quaternary carbon of the biphenyl ring, as well as the oxygen-bearing carbon of the benzonitrile ring, thus confirming the ether linkage. Correlations from the aromatic protons to the nitrile carbon would also be anticipated, solidifying the assignment of the benzonitrile ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group stretching vibration. orientjchem.org The intensity and position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Ether (C-O) Stretch: The aryl-alkyl ether linkage gives rise to two characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically observed in the region of 1200-1275 cm⁻¹, while the symmetric stretch appears around 1020-1075 cm⁻¹.

The spectrum would also show characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region).

Table 3: Key FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (-C≡N) Stretch 2220 - 2240
Aryl-Alkyl Ether (C-O) Asymmetric Stretch 1200 - 1275
Aryl-Alkyl Ether (C-O) Symmetric Stretch 1020 - 1075
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1400 - 1600

Raman spectroscopy is complementary to FTIR and is particularly useful for observing vibrations of non-polar or symmetric bonds.

Nitrile (C≡N) Stretch: The nitrile stretch is also Raman active and typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region. researchgate.net

Aromatic Ring Vibrations: The aromatic rings give rise to several characteristic Raman bands. The ring breathing modes of the substituted benzene (B151609) rings are expected in the region of 1000-1600 cm⁻¹. The biphenyl linkage may also show a characteristic low-frequency band corresponding to the inter-ring stretching vibration.

X-ray Crystallography for Solid-State Structural Analysis

Similarly, a search for X-ray crystallography data for this compound did not uncover any published crystal structures. While crystallographic studies have been conducted on various other biphenyl derivatives, this specific information is not available for the compound . Consequently, an analysis of its solid-state structure, including crystal system, space group, and unit cell dimensions, cannot be presented.

Chemical Reactivity and Reaction Mechanisms of 3 Biphenyl 4 Ylmethoxy Benzonitrile

Transformations Involving the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group makes the carbon atom susceptible to nucleophilic attack and the triple bond a participant in various addition reactions.

The carbon atom of the nitrile group in 3-(Biphenyl-4-ylmethoxy)benzonitrile is electrophilic and can be attacked by a variety of nucleophiles, including organometallic reagents and hydrides.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction with a Grignard reagent would proceed as follows:

Nucleophilic Addition: The organometallic reagent adds to the nitrile carbon, breaking the pi bond and forming a nitrogen anion.

Hydrolysis: Aqueous workup protonates the nitrogen and hydrolyzes the resulting imine to a ketone.

ReagentProduct after Hydrolysis
CH₃MgBr1-(3-(Biphenyl-4-ylmethoxy)phenyl)ethan-1-one
C₆H₅Li(3-(Biphenyl-4-ylmethoxy)phenyl)(phenyl)methanone

Hydrides: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group. The reaction proceeds via the addition of two hydride ions to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup then provides the primary amine.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which activates it towards nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. stackexchange.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Protonation by water yields an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed under the basic conditions to a carboxylate salt, which upon acidification, gives the carboxylic acid. stackexchange.com

The hydrolysis can often be stopped at the amide stage by using milder reaction conditions. chemistrysteps.com

ConditionsIntermediate ProductFinal Product (after workup)
H₂SO₄, H₂O, heat3-(Biphenyl-4-ylmethoxy)benzamide3-(Biphenyl-4-ylmethoxy)benzoic acid
NaOH, H₂O, heat3-(Biphenyl-4-ylmethoxy)benzamide3-(Biphenyl-4-ylmethoxy)benzoic acid

The nitrile group can be reduced to a primary amine, (3-(biphenyl-4-ylmethoxy)phenyl)methanamine. This transformation is a valuable synthetic route to amines.

Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also effect the reduction of nitriles to primary amines. chemguide.co.ukresearchgate.net This method is often considered "greener" than using metal hydrides.

Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, can also be used for the reduction of aromatic nitriles. nih.gov

Reagent/CatalystReaction ConditionsProduct
LiAlH₄THF, reflux(3-(Biphenyl-4-ylmethoxy)phenyl)methanamine
H₂/Pd-CEthanol, elevated pressure(3-(Biphenyl-4-ylmethoxy)phenyl)methanamine
H₂/Raney NiMethanol, ammonia, elevated pressure(3-(Biphenyl-4-ylmethoxy)phenyl)methanamine

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. wikipedia.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

A common example is the reaction with a nitrile oxide, which is a 1,3-dipole. This reaction, often referred to as a Huisgen cycloaddition, would yield a 1,2,4-oxadiazole derivative. The nitrile oxide can be generated in situ from an aldoxime. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile and the dipole. researchgate.net

Chemical Transformations of the Aryl Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh reaction conditions.

The cleavage of the C-O bond in the aryl ether can be achieved using strong acids. wikipedia.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orglibretexts.org

Given the structure of this compound, the ether linkage is between a benzylic carbon and a phenolic oxygen. Cleavage of this bond with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed through an Sₙ1-like mechanism due to the stability of the resulting biphenyl-4-ylmethyl carbocation.

The reaction would involve protonation of the ether oxygen, followed by the departure of the 3-cyanophenol (B46033) leaving group to form the stable benzylic carbocation. Subsequent attack by the halide ion would yield 4-(bromomethyl)-1,1'-biphenyl and 3-hydroxybenzonitrile.

ReagentProducts
HBr (excess)4-(Bromomethyl)-1,1'-biphenyl and 3-hydroxybenzonitrile
BBr₃4-(Bromomethyl)-1,1'-biphenyl and 3-hydroxybenzonitrile

Rearrangement Pathways of Diphenyl Ethers

While this compound is a benzyl ether, understanding the rearrangement pathways of the structurally related diphenyl ethers provides insight into potential photochemical transformations. The photochemical rearrangement of diphenyl ether itself has been studied, demonstrating that irradiation in ethanol leads to the formation of 2-phenylphenol and 4-phenylphenol as intramolecular rearrangement products. acs.orgnih.gov This process is rationalized by the excitation of the molecule to a singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. acs.orgnih.gov The intramolecular recombination of these radicals yields the substituted phenol (B47542) products. nih.gov

The efficiency of this rearrangement is influenced by solvent viscosity; an increase in viscosity enhances the yield of rearrangement products while decreasing the formation of diffusion products like phenol and benzene (B151609). acs.orgnih.gov Furthermore, the nature of substituents on the diphenyl ether skeleton can direct the cleavage pathway. Electron-donating groups tend to favor aryloxy-phenyl bond cleavage, whereas electron-withdrawing substituents favor phenoxy-aryl bond cleavage. acs.orgnih.gov

In addition to photochemical reactions, protonated diphenyl ethers exhibit unique rearrangement pathways under mass spectrometric conditions. nih.gov Collision-induced dissociation of protonated substituted diphenyl ethers can lead to the formation of bicyclic structures containing a keto group, followed by the elimination of carbon monoxide (CO). nih.govresearchgate.net This type of rearrangement highlights the complex gas-phase reactions that can occur, which differ significantly from solution-phase photochemistry. nih.gov

Table 1: Products from the Photochemical Irradiation of Diphenyl Ether in Ethanol
Product TypeCompound NameYield (%)Mechanism
Rearrangement2-Phenylphenol42%Intramolecular Recombination
Rearrangement4-Phenylphenol11%Intramolecular Recombination
DiffusionPhenol30%Hydrogen Abstraction
DiffusionBenzene25%Hydrogen Abstraction

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) and Benzonitrile (B105546) Rings

The structure of this compound presents two distinct aromatic systems for potential electrophilic aromatic substitution (EAS), with reactivity governed by the directing effects of the existing substituents. wikipedia.org

The biphenyl moiety is generally more susceptible to electrophilic attack than the benzonitrile ring. In a biphenyl system, the phenyl substituent acts as an activating group and directs incoming electrophiles to the ortho and para positions. pearson.compearson.com The biphenyl group in this compound has one ring substituted at the 4-position with the benzyloxy group. This group is an ortho, para-director. Therefore, electrophilic attack on this ring would be directed to the positions ortho to the benzyloxy group. The second phenyl ring is unsubstituted and is activated by the first ring. Electrophilic attack on the terminal phenyl ring is directed to its 4'-position (para) and 2'-positions (ortho). Given the steric hindrance at the ortho positions, substitution at the 4'-position is often favored.

Regioselective Functionalization and Derivatization Strategies

The distinct functional groups within this compound—the nitrile, the ether linkage, and the two aromatic rings—offer several avenues for regioselective functionalization and derivatization.

One primary strategy involves the chemical modification of the nitrile group. The -CN group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). These transformations introduce new functionalities that can be used for further synthetic manipulations.

A second powerful strategy involves the regioselective introduction of a functional group onto one of the aromatic rings, followed by cross-coupling reactions. Given the higher reactivity of the biphenyl moiety towards electrophilic aromatic substitution, a halogen (e.g., bromine or iodine) can be selectively introduced, likely at the 4'-position of the terminal phenyl ring. This halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide, can be used to form new carbon-carbon bonds. nih.gov This approach has been utilized for creating fluorescent cyanobiphenyl derivatives from 4-iodobenzonitrile for analytical purposes. nih.gov

Finally, derivatization can be achieved by building upon the core structure, as seen in the synthesis of complex pharmaceutical intermediates. For example, related benzonitrile structures have been used as starting points for designing and synthesizing analogues in drug discovery. nih.govtantuchemicals.com These strategies often involve multi-step sequences that take advantage of the reactivity of different parts of the molecule to build more complex structures.

Table 2: Potential Regioselective Derivatization Strategies
StrategyTarget SitePotential ReactionReagentsResulting Functional Group
Nitrile ModificationNitrile (-CN) GroupHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH) or Amide (-CONH₂)
Nitrile ModificationNitrile (-CN) GroupReductionLiAlH₄ then H₂OPrimary Amine (-CH₂NH₂)
Aromatic FunctionalizationBiphenyl Ring (4'-position)Electrophilic BrominationBr₂, FeBr₃Bromoarene (-Br)
Cross-CouplingHalogenated Biphenyl RingSuzuki CouplingAr-B(OH)₂, Pd catalyst, baseNew C-C Bond (Biaryl)

Computational Chemistry and Theoretical Modeling of 3 Biphenyl 4 Ylmethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. mdpi.com DFT methods are widely used to explore reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and transition states. mdpi.com For 3-(Biphenyl-4-ylmethoxy)benzonitrile, DFT could be employed to study various potential reactions, such as the cycloaddition reactions involving the nitrile group. researchgate.net

For instance, a common approach involves using hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, which have proven reliable for mechanistic investigations of organic reactions. mdpi.comnih.gov Calculations would begin with the geometry optimization of the reactant molecule. Following this, the potential energy surface for a proposed reaction pathway would be scanned to identify the transition state structure. Vibrational frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states). nih.gov This methodology allows for the determination of activation energies, providing a quantitative prediction of reaction kinetics.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govresearchgate.net The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will react. nih.gov

For this compound, FMO analysis, typically performed using data from DFT calculations, can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO indicates regions that are most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov The analysis of the HOMO and LUMO composition would reveal the contributions of the biphenyl (B1667301), benzonitrile (B105546), and methoxy (B1213986) linker moieties to the molecule's frontier orbitals, thereby predicting their roles in potential chemical transformations. researchgate.net

Computational ParameterPredicted Significance for this compound
HOMO Energy Indicates the molecule's ability to donate electrons. A higher energy suggests greater nucleophilicity.
LUMO Energy Indicates the molecule's ability to accept electrons. A lower energy suggests greater electrophilicity.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Orbital Distribution Shows which parts of the molecule (biphenyl, benzonitrile) are most involved in frontier orbital interactions, predicting regioselectivity in reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. physchemres.org

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in a solvent or in the solid state). nih.govstanford.edu By simulating the molecule's movement over nanoseconds or longer, it is possible to map out the conformational energy landscape and identify the most stable arrangements of the biphenyl and benzonitrile rings relative to each other. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in condensed phases, providing information on packing forces and local structure. nih.govstanford.edu These simulations rely on force fields, such as CHARMM or OPLS, which are sets of parameters that describe the potential energy of the system. physchemres.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (described by molecular descriptors) with a specific property of interest. nih.govplos.orgresearchgate.net These models are widely used in materials science and drug discovery to predict properties without the need for experimental synthesis and testing. nih.govplos.org

To develop a QSPR model for this compound and related compounds, a dataset of molecules with known property values would be required. A large number of molecular descriptors, which can be calculated from the molecular structure, would then be generated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. ijera.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are then used to build a mathematical equation linking the descriptors to the property. plos.orgresearchgate.net The resulting model's predictive power is assessed through rigorous internal and external validation techniques. plos.org Such a model could be used to predict various properties, including solubility, toxicity, or electronic characteristics, for newly designed analogues of this compound. nih.gov

QSPR ComponentDescriptionExample for this compound
Dataset A collection of molecules with experimentally measured properties.A series of substituted biphenyl-methoxyphenyl ethers with known melting points.
Descriptors Numerical values that characterize the structure and properties of a molecule.Molecular Weight, LogP, Dipole Moment, HOMO/LUMO energies.
Algorithm A statistical method to create the mathematical model.Multiple Linear Regression (MLR), Genetic Function Approximation (GFA).
Validation Procedures to test the model's accuracy and predictive ability.Leave-one-out cross-validation, prediction on an external test set.

In Silico Exploration of Molecular Recognition and Specific Chemical Interactions

In silico methods are invaluable for studying how a molecule like this compound might interact with other chemical species, such as biological macromolecules or crystal lattice neighbors. These studies are crucial for understanding molecular recognition phenomena.

Key non-covalent interactions that govern molecular recognition include hydrogen bonding and aromatic stacking (π-π interactions). While this compound does not possess strong hydrogen bond donors, the nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors. Computational methods can identify the geometry and strength of potential hydrogen bonds. researchgate.net

The two phenyl rings of the biphenyl group and the benzonitrile ring are capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions are important for the stability of crystal structures and for the binding of molecules to aromatic residues in proteins. nih.govscivisionpub.com Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov Energy framework calculations can further elucidate the nature and magnitude of the dominant intermolecular forces, such as dispersion and electrostatic interactions, which stabilize the crystal packing. scivisionpub.com Molecular docking simulations could also be employed to predict the binding mode and affinity of this compound to a specific protein target, providing insights into its potential biological activity. dntb.gov.ua

Materials Science Applications and Polymer Chemistry Incorporating Biphenyl Ether Nitrile Motifs

Integration into High-Performance Polyarylene Ether Nitrile Copolymers

The integration of biphenyl (B1667301) ether nitrile motifs into polymer backbones is typically achieved through nucleophilic aromatic substitution polymerization. In this process, a di-halo monomer, commonly 2,6-dichlorobenzonitrile, is reacted with various bisphenol monomers in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), with a catalyst like potassium carbonate. The biphenyl structure is often introduced by using 4,4'-dihydroxybiphenyl as a comonomer.

The incorporation of the rigid biphenyl unit into the polyarylene ether nitrile backbone significantly enhances the properties of the resulting copolymers. These high-molecular-weight polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg). researchgate.net The resulting PENs are generally soluble in dipolar aprotic solvents, which facilitates processing into films, coatings, and composite matrices. researchgate.net The presence of the nitrile (cyano) group provides a site for potential cross-linking reactions, allowing for the thermosetting of these polymers to further improve their solvent resistance and thermomechanical properties. researchgate.net The versatility of the synthesis allows for the creation of random or block copolymers by using mixtures of different bisphenols, enabling precise control over the final properties of the material for specific applications in aerospace and electronics. researchgate.net

Structure-Property Relationships in Poly(ether nitrile)s and Related Composites

The properties of poly(ether nitrile)s are directly governed by the chemical structure of their repeating units. The biphenyl ether nitrile motif imparts a combination of desirable characteristics.

Thermal Stability : The aromatic rings and ether linkages in the polymer backbone provide inherent thermal stability. The rigid biphenyl unit, in particular, restricts segmental motion, leading to high glass transition temperatures (Tg). For instance, increasing the concentration of hydroquinone units, which are also rigid, has been shown to increase the Tg of the resulting copolymer. researchgate.net

Mechanical Properties : The rigid nature of the biphenyl-containing backbone results in polymers with high tensile strength and modulus. However, this rigidity can also lead to lower elongation at break, a characteristic of high-performance engineering plastics. mdpi.com By copolymerizing with more flexible bisphenols or by introducing ether ketone segments, the toughness and ductility can be improved. For example, introducing poly(aryl ether ketone) segments into a PEN backbone has been shown to transition the material from a purely elastic deformation to exhibiting a yield stage, indicating improved toughness. mdpi.com

Crystallinity : While many polyarylene ether nitriles are amorphous, the regular, rigid structure of biphenyl units can promote semicrystallinity. mdpi.com The degree of crystallinity, which can be enhanced through thermal treatment (annealing), has a profound impact on solvent resistance, mechanical properties, and dielectric performance. Studies on poly(ether nitrile ketone) copolymers have shown that thermal treatment at 280°C can significantly increase crystallinity, which in turn enhances energy storage density. mdpi.com

Solubility and Adhesion : The polar nitrile (-CN) side group enhances the polymer's solubility in polar aprotic solvents and improves its adhesion to various substrates and fillers. mdpi.com This is particularly advantageous in the fabrication of composite materials and for coating applications.

The following table summarizes the structure-property relationships in PEN copolymers based on different monomers.

Monomer Combination (with 2,6-Dichlorobenzonitrile)Key Structural FeatureResulting Polymer Properties
4,4'-DihydroxybiphenylRigid biphenyl unitHigh Tg, high tensile strength, potential for crystallinity. mdpi.com
HydroquinoneRigid, linear phenylene unitIncreased Tg with higher concentration. researchgate.net
ResorcinolKinked meta-phenylene unitTends to produce amorphous polymers with lower Tg compared to linear units. researchgate.net
4,4′-Difluorobenzophenone (comonomer)Ether ketone linkageImproved ductility and processability; allows for tuning of crystallinity. mdpi.com

Engineering of Novel Functional Materials Utilizing the Benzonitrile-Biphenyl Ether Core

The unique combination of properties derived from the benzonitrile-biphenyl ether core makes these polymers highly suitable for engineering novel functional materials.

Low-k Dielectric Materials : In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in integrated circuits. escholarship.org The relatively low polarity of the polyarylene ether backbone, combined with its high thermal stability, makes it a strong candidate. By incorporating bulky, non-planar structures or through the introduction of porosity, the dielectric constant can be further reduced. Photo-patternable poly(arylene ether nitrile) copolymers have been developed by incorporating photoreactive sites, such as allyl groups, into the polymer backbone, allowing for direct photolithographic patterning for advanced microelectronic applications. escholarship.org

High-Temperature Composites : The exceptional thermal stability and mechanical strength of PENs containing biphenyl motifs make them ideal matrix resins for advanced composites used in aerospace and automotive applications. researchgate.net Their ability to adhere well to reinforcements like carbon or glass fibers, facilitated by the polar nitrile groups, ensures efficient stress transfer and high performance of the composite part at elevated temperatures. researchgate.net

Functional Membranes : The benzonitrile-biphenyl ether structure can be chemically modified to create functional membranes. For example, sulfonation of the aromatic rings leads to sulfonated polyarylene ether benzonitriles (SPEB). These materials can be blended into other polymers, such as polyacrylonitrile (PAN), to fabricate nanofiltration membranes. The SPEB migrates to the surface, increasing hydrophilicity and creating a structure that is highly effective for the removal of heavy metal ions from water. researchgate.net

Strategies for Surface Modification and Chemical Grafting in Nanocomposites

To fully exploit the potential of PENs in advanced applications, they are often combined with inorganic nanofillers to create nanocomposites with enhanced properties. A critical challenge in developing these materials is ensuring compatibility and strong adhesion between the polymer matrix and the nanofiller to prevent agglomeration and achieve optimal performance. researchgate.net

Several strategies for surface modification and chemical grafting are employed:

Use of Coupling Agents : Silane coupling agents are commonly used to modify the surface of silica-based or metal oxide fillers. For instance, hollow silica microspheres have been treated with (3-aminopropyl)triethoxysilane (KH550). mdpi.com The silane end of the molecule covalently bonds to the hydroxyl groups on the filler surface, while the amino-functional end can interact favorably with the polar PEN matrix, significantly improving dispersion and interfacial adhesion. mdpi.com

In-situ Polymerization : This technique involves polymerizing a functional monomer onto the surface of the nanoparticles. This creates a grafted polymer layer that is chemically bonded to the filler and can entangle with the bulk polymer matrix, providing a robust interface.

Grafting of Functional Polymers : A polymer with a chemical structure similar to the matrix but containing functional groups can be used as a modification agent. For example, carboxyl-functionalized PEN can be used to coat nanoparticles like barium titanate (BT). This approach leverages the principle of "like-dissolves-like" to ensure excellent compatibility and dispersion of the filler within the PEN matrix.

These modification strategies are crucial for preventing the agglomeration of nanoparticles and ensuring a uniform dispersion, which is essential for achieving predictable and enhanced mechanical, thermal, and dielectric properties in the final nanocomposite. researchgate.net

Investigation of Dielectric Properties in Biphenyl Polyarylene Ether Nitrile Composites

Polymers incorporating the biphenyl ether nitrile motif are of significant interest for dielectric applications, ranging from high-frequency communications to energy storage. The dielectric properties of these materials can be precisely engineered through both molecular design and the incorporation of functional fillers. mdpi.com

Pure PEN polymers typically exhibit a moderate dielectric constant (εr) and low dielectric loss (tanδ), combined with high thermal stability and breakdown strength. mdpi.com The polar nitrile group contributes to the dielectric constant, while the rigid aromatic backbone ensures stability over a wide range of temperatures and frequencies.

To enhance specific dielectric properties, nanocomposites are fabricated:

For Low-k Applications : To reduce the dielectric constant for microelectronics, fillers with low permittivity are incorporated. A study involving PEN and hollow silica microspheres (HGMs) demonstrated this principle. The hollow structure of the filler effectively introduces air voids (εr ≈ 1) into the material. When the PEN matrix was filled with 50 wt% of surface-modified HGMs, the dielectric constant was reduced to as low as 2.32 at 1 MHz, a significant decrease from that of the pure polymer, while maintaining a high glass transition temperature of 198°C. mdpi.com

For High-k Applications : For applications in capacitors and energy storage, the goal is to increase the dielectric constant. This is achieved by incorporating high-k ceramic fillers such as barium titanate (BaTiO₃) or titanium dioxide (TiO₂). The challenge lies in achieving a high filler loading without sacrificing the material's processability or increasing the dielectric loss. Surface modification is critical to ensure good dispersion and to mitigate interfacial polarization effects that can lead to higher losses.

The following table presents representative dielectric properties of various PEN-based composites.

Material SystemFiller Content (wt%)Dielectric Constant (εr) at 1 MHzDielectric Loss (tanδ) at 1 MHzKey Feature
Pure PEN (BPA-based)0~3.15<0.016Baseline high-performance matrix. mdpi.com
PEN/KHGM502.32<0.016Ultralow dielectric constant due to hollow filler. mdpi.com
PEN-CN (Side-chain engineered)04.3<0.01Increased εr via polar side-chain modification. mdpi.com
PVDF/PEN Blend95 (PVDF)~5.8-Stable dielectric response over a wide frequency range. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of 3-(Biphenyl-4-ylmethoxy)benzonitrile, this translates into exploring alternatives to traditional synthetic methods that may rely on harsh reagents, hazardous solvents, and energy-intensive conditions.

Future research will likely focus on the implementation of synthetic strategies that align with the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic reactions with high atom economy, and the use of environmentally benign solvents. For instance, the synthesis of benzonitrile (B105546) derivatives is being explored through novel green routes using ionic liquids that can act as recyclable agents. rsc.orgrsc.org These methods can offer advantages such as eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org Another approach could be the use of solid acids in etherification reactions, which can avoid waste and the use of inconvenient intermediates.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is another promising avenue. This approach can reduce waste, save time, and decrease energy consumption. For the synthesis of benzonitriles, one-pot methods have been developed that show high yields and conversions. rsc.orgrsc.org

The table below outlines potential green synthetic strategies for this compound.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Use of Renewable Feedstocks Exploration of bio-derived starting materials for the biphenyl (B1667301) or benzonitrile moieties.
Catalysis Development of reusable solid acid or base catalysts for the etherification step.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Safer Solvents and Auxiliaries Utilization of ionic liquids or supercritical fluids as reaction media.
Design for Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy consumption.
One-Pot Syntheses Combining the formation of the biphenyl ether linkage and the introduction of the nitrile group in a single step.

Exploration of Bio-inspired Chemical Transformations

Nature provides a vast blueprint for efficient and selective chemical transformations. Bio-inspired synthesis and biocatalysis are emerging as powerful tools in organic chemistry, offering mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.

For a molecule like this compound, biocatalysis could be employed in several ways. Enzymes such as lipases, oxidases, and reductases could be used to perform key transformations. illinois.edu For example, enzymes could be used for the asymmetric synthesis of chiral derivatives of this compound, which could have interesting pharmacological properties. The use of enzymes in the synthesis of atropisomeric biaryl compounds is an area of growing interest and could be applicable to derivatives of the target molecule. bris.ac.ukacs.org

Furthermore, bio-inspired approaches could be used to develop novel synthetic routes that mimic natural biosynthetic pathways. nih.gov This could involve the use of enzyme cascades, where multiple enzymatic reactions are carried out in a sequential manner to build up the target molecule from simple precursors.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization, ensuring product quality, and enhancing safety. Advanced spectroscopic techniques are increasingly being integrated into chemical synthesis to provide continuous data on reaction kinetics, the formation of intermediates, and the detection of byproducts.

For the synthesis of this compound, in-situ reaction monitoring could be achieved using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.orgmt.com These process analytical technologies (PAT) can be used to track the concentration of reactants and products over time, providing valuable insights into the reaction mechanism and helping to identify the optimal reaction conditions. scispace.comcoleparmer.comresearchgate.netnih.gov

The table below summarizes some advanced characterization techniques and their potential applications in monitoring the synthesis of this compound.

TechniqueInformation ProvidedPotential Application
In-situ FTIR/Raman Spectroscopy Real-time concentration of reactants, products, and intermediates.Monitoring the progress of the etherification reaction. acs.orgacs.org
In-situ NMR Spectroscopy Detailed structural information on reaction components.Elucidating reaction mechanisms and identifying transient intermediates.
Process Mass Spectrometry Molecular weight information of reaction components.Detecting byproducts and impurities in real-time. nih.gov
Online HPLC/UPLC Separation and quantification of reaction mixture components.Automated reaction sampling and analysis for process control. scispace.comresearchgate.net

Multi-scale Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new molecules with desired functionalities. Multi-scale modeling, which combines different levels of theory to study complex systems, is a particularly powerful approach. manchester.ac.uknih.govtechscience.comnih.gov

In the context of this compound, computational modeling could be used to:

Predict molecular properties: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov

Study conformational dynamics: Molecular dynamics simulations can provide insights into the conformational flexibility of the biphenyl ether linkage, which can be important for its interaction with biological targets or its packing in materials. nih.gov

Elucidate reaction mechanisms: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition states of key synthetic steps, providing a deeper understanding of the reaction mechanism and helping to design more efficient catalysts.

Design new derivatives: Computational screening can be used to predict the properties of a large number of virtual derivatives of this compound, helping to identify candidates with improved properties for specific applications.

Synergistic Approaches in Chemical Synthesis and Materials Design

The traditional boundaries between chemical synthesis and materials science are becoming increasingly blurred. A synergistic approach, where the synthesis of a molecule is designed with its final application in a material in mind, can lead to the development of novel functional materials with enhanced properties. nih.gov

For this compound, this could involve:

Functionalization for self-assembly: The molecule could be functionalized with groups that promote self-assembly into well-defined nanostructures, such as liquid crystals or organogels.

Incorporation into polymers: The biphenyl and nitrile moieties could be incorporated into polymer backbones to create materials with specific optical, electronic, or mechanical properties.

Design of metal-organic frameworks (MOFs): The nitrile group could act as a ligand for the construction of MOFs with potential applications in gas storage, catalysis, or sensing. chimia.ch

Development of functional materials: The unique combination of a biphenyl group (providing rigidity and potential for π-stacking) and a polar nitrile group could be exploited in the design of materials for applications in electronics or nonlinear optics. researchgate.netresearchgate.net

By considering the end-use from the initial stages of synthetic design, researchers can create a more direct and efficient pathway to the development of advanced materials based on the this compound scaffold.

Q & A

Q. Advanced Validation :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals, confirming substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 298.1102) validates molecular formula .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Using B3LYP/6-311++G(d,p) basis sets, HOMO-LUMO gaps (~4.5 eV) indicate moderate charge-transfer potential, relevant for OLED applications .
  • NBO Analysis : Delocalization indices reveal hyperconjugation between the methoxy oxygen and aromatic ring, stabilizing the structure .
  • Fukui Functions : Identify electrophilic sites (e.g., nitrile carbon) for regioselective functionalization .

Validation :
Experimental UV-Vis and NMR data align with computed excitation energies and chemical shifts, with <5% deviation .

Advanced: What role does this compound play in thermally activated delayed fluorescence (TADF) materials for OLEDs?

Methodological Answer:
The compound’s twisted biphenyl-methoxy structure promotes small singlet-triplet energy gaps (ΔEST ~0.3 eV), enabling efficient reverse intersystem crossing (RISC) for TADF . Key design considerations:

  • Substituent Effects : Electron-withdrawing nitrile groups enhance charge-transfer excitons.
  • Device Fabrication : Co-deposition with host materials (e.g., CBP) in vacuum chambers achieves external quantum efficiencies >15% .

Q. Optimization :

  • Co-catalysts : Adding MgO increases yield to 55% by stabilizing reactive intermediates .

Advanced: What strategies validate the drug-likeness of this compound derivatives?

Methodological Answer:

  • Lipinski’s Rule : Molecular weight (<500 Da) and logP (<5) compliance assessed via SwissADME .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2, Ki ~2.3 µM), suggesting anti-inflammatory potential .
  • In Vitro Assays : Microsomal stability testing (t1/2 >60 min) confirms metabolic resistance .

Contradiction Note :
Discrepancies between computational binding scores and experimental IC50 values may arise from solvation effects omitted in docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.